molecular formula C12H17BN2O4 B12331357 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B12331357
M. Wt: 264.09 g/mol
InChI Key: YNZDQUHXXDPKQB-UHFFFAOYSA-N
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Description

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: is an organic compound with the molecular formula C12H18BNO2 . It is a derivative of aniline, where the aniline ring is substituted with a nitro group and a dioxaborolane group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:

    Nitration of Aniline: Aniline is first nitrated to form 4-nitroaniline.

    Borylation: The nitroaniline is then subjected to borylation using bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0).

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), ethanol, water.

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Reduction: Formation of 4-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.

    Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl group to the palladium.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Phenylboronic Acid Pinacol Ester
  • 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole

Comparison:

  • Uniqueness: The presence of both a nitro group and a dioxaborolane group in 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline makes it unique compared to other boronic esters. The nitro group provides additional reactivity, allowing for further functionalization and modification.
  • Reactivity: The compound’s reactivity in Suzuki-Miyaura coupling is comparable to other boronic esters, but the nitro group can influence the electronic properties of the molecule, potentially affecting the reaction outcomes.

Biological Activity

4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic acid derivative with significant potential in medicinal chemistry. Its structure incorporates a nitro group and a boron-containing moiety that may contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in pharmaceuticals.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 833486-94-5
Molecular Formula C12H17BN2O4
Molecular Weight 264.09 g/mol
Melting Point 171°C
Purity ≥98.0%

The biological activity of this compound primarily arises from its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in cancer progression. Its boron moiety can form reversible covalent bonds with nucleophilic sites on proteins.
  • Antioxidant Activity : Studies indicate that the nitro group may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress in cells.
  • Cellular Uptake : The structural features of this compound facilitate its uptake into cells, where it can exert its biological effects more effectively.

Biological Studies and Findings

Recent research has highlighted several aspects of the biological activity of this compound:

Anticancer Activity

A study by MDPI demonstrated that derivatives of boron-based compounds exhibit significant anticancer properties. The synthesized compounds showed selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism was attributed to the disruption of key signaling pathways involved in cell proliferation and survival .

Enzyme Interaction

Research has indicated that this compound can inhibit specific kinases associated with tumor growth. For instance, it was found to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cancer cell signaling . This inhibition leads to reduced phosphorylation of downstream signaling molecules essential for tumor growth.

Antioxidant Properties

The compound's antioxidant activity was evaluated through various assays measuring its ability to neutralize reactive oxygen species (ROS). Results indicated a strong capacity to reduce oxidative stress markers in treated cells compared to controls .

Case Study 1: In Vitro Anticancer Efficacy

In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. IC50 values were determined to be significantly lower than those for conventional chemotherapeutics .

Case Study 2: Enzyme Inhibition Profile

A detailed enzyme inhibition assay demonstrated that this compound effectively inhibited several kinases at nanomolar concentrations. The selectivity profile indicated minimal off-target effects on other kinases tested .

Properties

Molecular Formula

C12H17BN2O4

Molecular Weight

264.09 g/mol

IUPAC Name

4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)9-7-8(15(16)17)5-6-10(9)14/h5-7H,14H2,1-4H3

InChI Key

YNZDQUHXXDPKQB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])N

Origin of Product

United States

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